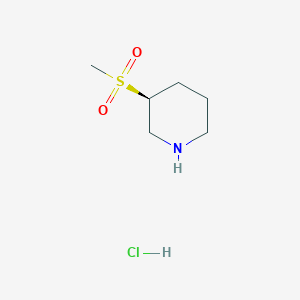

(3S)-3-Methanesulfonylpiperidine hydrochloride

Description

(3S)-3-Methanesulfonylpiperidine hydrochloride is a chiral piperidine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 3S position of the piperidine ring, with a hydrochloride counterion enhancing solubility and stability. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents. Its stereochemistry and sulfonyl group contribute to its bioactivity and binding affinity to target proteins .

Key Properties (inferred from analogs and related data):

- Molecular Formula: C₇H₁₄ClNO₂S

- Molecular Weight: ~235.7 g/mol (calculated).

- Purity: Typically ≥98% for research-grade material .

- Hazards: Likely classified for acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) based on structurally similar piperidine hydrochlorides .

Properties

IUPAC Name |

(3S)-3-methylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLKRLRBGARQIK-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946010-89-4 | |

| Record name | Piperidine, 3-(methylsulfonyl)-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methanesulfonylpiperidine hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration and dried under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methanesulfonylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding piperidine derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Methanesulfonylpiperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Methanesulfonylpiperidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table highlights critical distinctions between (3S)-3-Methanesulfonylpiperidine hydrochloride and its analogs:

*EWG = Electron-Withdrawing Group

Key Observations:

- Sulfonyl vs.

- Aromatic vs. Aliphatic Sulfonyl : 3-(3-Methanesulfonyl-phenyl)-piperidine HCl has a bulkier aromatic substituent, which may reduce membrane permeability compared to the aliphatic sulfonyl group in the target compound .

- Reactivity : The sulfonyl chloride in (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride offers higher reactivity for nucleophilic substitution, unlike the stable sulfonyl group in the target compound .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Notes:

Biological Activity

(3S)-3-Methanesulfonylpiperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study assessing the antibacterial efficacy of piperidine derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics, suggesting a promising alternative for treating resistant strains.

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4–16 | 0.125–0.5 |

| Escherichia coli | 8–32 | 0.125–0.5 |

| Pseudomonas aeruginosa | 16–64 | 0.125–0.5 |

2. Anticancer Activity

Studies have also explored the anticancer potential of piperidine derivatives, including this compound. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Findings : The compound showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity.

3. Neuroprotective Effects

Emerging research suggests that piperidine derivatives may possess neuroprotective properties. A study highlighted the ability of these compounds to inhibit neuroinflammation and oxidative stress in neuronal cell cultures, which are critical factors in neurodegenerative diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It may act by inducing apoptosis via mitochondrial pathways or inhibiting specific kinases involved in cancer cell survival.

- Neuroprotection : The inhibition of pro-inflammatory cytokines and reactive oxygen species could be key to its protective effects on neurons.

Case Studies and Research Findings

Several case studies have documented the efficacy of piperidine derivatives:

- Antibacterial Study : A recent study reported that a derivative similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with an MIC of 4 µg/mL compared to standard antibiotics .

- Cancer Cell Line Study : In vitro studies on A549 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.